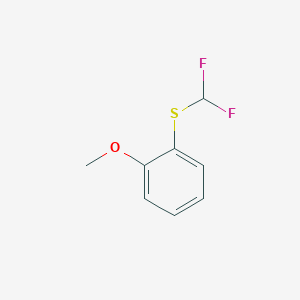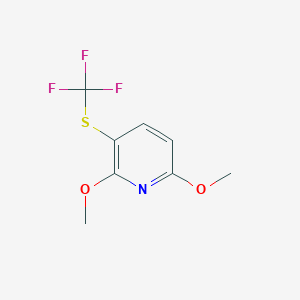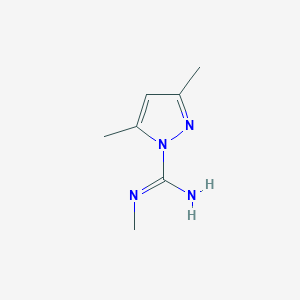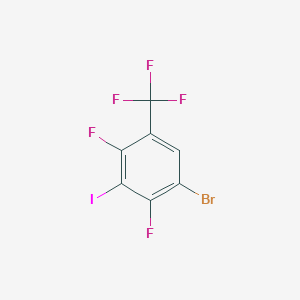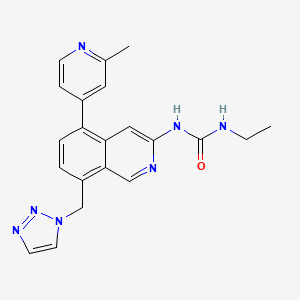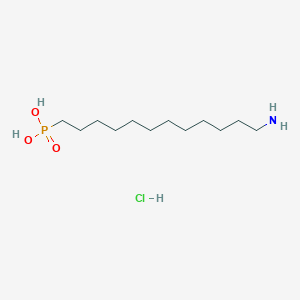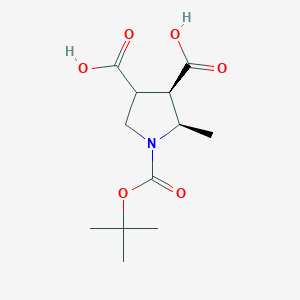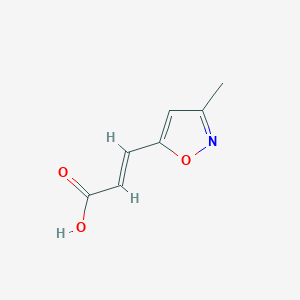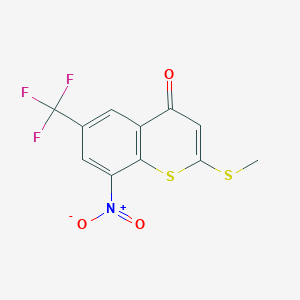![molecular formula C16H22BNO4 B12855336 3-Isopropyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12855336.png)
3-Isopropyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one is an organic compound that features a benzo[d]oxazole core substituted with an isopropyl group and a dioxaborolane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one typically involves the following steps:
Formation of the Benzo[d]oxazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Isopropyl Group: This step often involves alkylation reactions using isopropyl halides in the presence of a base.
Attachment of the Dioxaborolane Moiety: This is commonly done via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated benzo[d]oxazole in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-Isopropyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various aryl or alkyl groups.
Wissenschaftliche Forschungsanwendungen
3-Isopropyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one has several applications in scientific research:
Biology: The compound can be used in the development of fluorescent probes and sensors due to its unique structural properties.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism by which 3-Isopropyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one exerts its effects is largely dependent on its application:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
- 4-Fluoro-2-methyl-1-(1-methylethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole
Uniqueness
What sets 3-Isopropyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one apart from these similar compounds is its unique combination of the benzo[d]oxazole core with the isopropyl and dioxaborolane groups. This unique structure imparts specific reactivity and properties that are valuable in various applications, particularly in the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
C16H22BNO4 |
|---|---|
Molekulargewicht |
303.2 g/mol |
IUPAC-Name |
3-propan-2-yl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H22BNO4/c1-10(2)18-12-9-7-8-11(13(12)20-14(18)19)17-21-15(3,4)16(5,6)22-17/h7-10H,1-6H3 |
InChI-Schlüssel |
AKBVSWIOXIKEFR-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)N(C(=O)O3)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


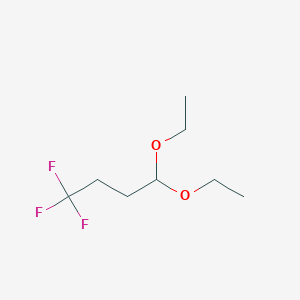
![2-(Difluoromethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12855267.png)
![[1-Benzyl-4-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-2,5-dioxopyrrolidin-3-yl] benzoate](/img/structure/B12855268.png)
![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12855275.png)
